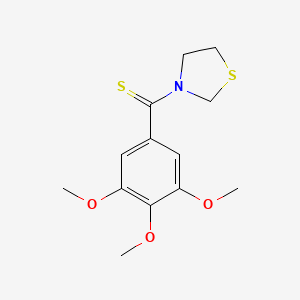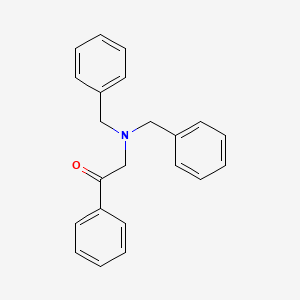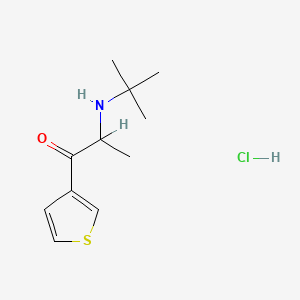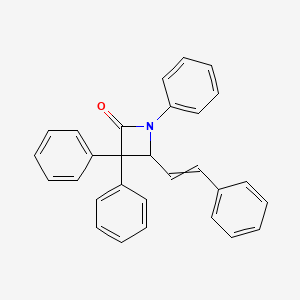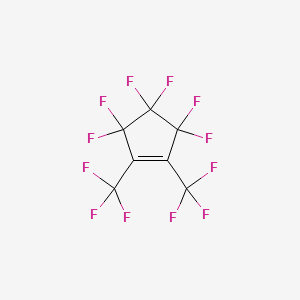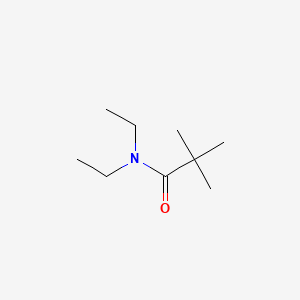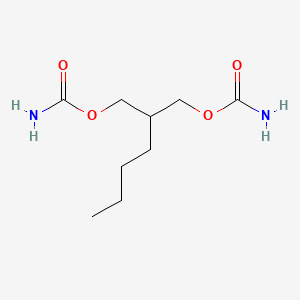![molecular formula C8H12Br2O2 B14690237 4,6-dibromo-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole CAS No. 26048-12-4](/img/structure/B14690237.png)
4,6-dibromo-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-dibromo-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole is a brominated organic compound with the molecular formula C6H6Br2O4. It is known for its unique structure, which includes a cyclopentane ring fused with a dioxole ring, and two bromine atoms attached to the cyclopentane ring. This compound is used in various chemical and industrial applications due to its reactivity and stability.
Preparation Methods
The synthesis of 4,6-dibromo-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole can be achieved through the bromination of isopropylidene malonate. The process involves the following steps :
Starting Material: Isopropylidene malonate is used as the starting material.
Bromination: The bromination reaction is carried out by adding bromine to a solution of isopropylidene malonate in the presence of a base such as sodium hydroxide.
Reaction Conditions: The reaction is typically performed at low temperatures (ice bath) to control the reaction rate and prevent side reactions.
Chemical Reactions Analysis
4,6-dibromo-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
4,6-dibromo-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of antifolate drugs like pemetrexed disodium.
Organic Synthesis: The compound serves as a building block for the synthesis of various organic molecules with potential biological activity.
Material Science: It is used in the preparation of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4,6-dibromo-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, allowing the compound to form various derivatives. The dioxole ring provides stability and rigidity to the molecule, making it suitable for use in complex organic syntheses .
Comparison with Similar Compounds
4,6-dibromo-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole can be compared with similar compounds such as:
5,5-dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione:
2,2-dimethyl-5,5-dibromo-1,3-dioxane-4,6-dione: Another brominated compound with a dioxane ring, used in similar applications but with different reactivity and stability.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial fields.
Properties
CAS No. |
26048-12-4 |
|---|---|
Molecular Formula |
C8H12Br2O2 |
Molecular Weight |
299.99 g/mol |
IUPAC Name |
4,6-dibromo-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole |
InChI |
InChI=1S/C8H12Br2O2/c1-8(2)11-6-4(9)3-5(10)7(6)12-8/h4-7H,3H2,1-2H3 |
InChI Key |
MHVIJJUGIWZJKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(CC(C2O1)Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[b]thiophene, 2,3-diiodo-](/img/structure/B14690166.png)
![5-[(4-Bromophenyl)methyl]-2,3,5-triphenyl-1,3-thiazolidin-4-one](/img/structure/B14690184.png)
